molecular formula C26H27NO4 B11392110 N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide

N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide

Cat. No.: B11392110
M. Wt: 417.5 g/mol
InChI Key: KZYAJLNCFOWBHZ-UHFFFAOYSA-N
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Description

N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furochromene core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl and methyl halides.

    Attachment of the benzyl group: This step involves the use of benzyl halides in the presence of a base to form the benzylated product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular components: Affecting cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide: shares structural similarities with other furochromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C26H27NO4/c1-15-11-20-23(24-22(15)19(14-30-24)26(3,4)5)16(2)18(25(29)31-20)12-21(28)27-13-17-9-7-6-8-10-17/h6-11,14H,12-13H2,1-5H3,(H,27,28)

InChI Key

KZYAJLNCFOWBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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